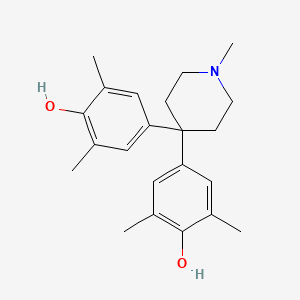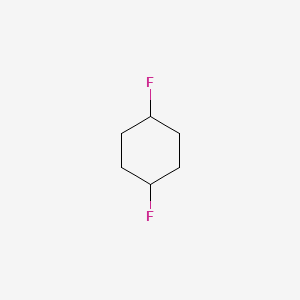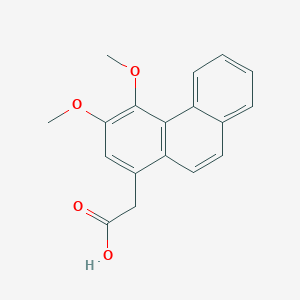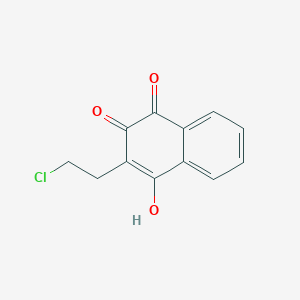
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloroethyl group and a hydroxyl group attached to a naphthalene ring system. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione typically involves the chlorination of a naphthoquinone precursor followed by the introduction of a hydroxyl group. One common method involves the reaction of 2-chloroethylamine with 1,4-naphthoquinone under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The naphthoquinone ring can be reduced to form a dihydro derivative.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloroethyl)-4-oxonaphthalene-1,2-dione.
Reduction: Formation of 3-(2-Chloroethyl)-4-hydroxy-1,2-dihydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The hydroxyl group can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can disrupt cellular function and lead to cell death, making this compound a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl-1,4-naphthoquinone: Similar structure but lacks the hydroxyl group.
4-Hydroxy-1,2-naphthoquinone: Similar structure but lacks the chloroethyl group.
1,4-Naphthoquinone: Basic naphthoquinone structure without any substituents.
Uniqueness
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione is unique due to the presence of both the chloroethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
114521-72-1 |
|---|---|
Fórmula molecular |
C12H9ClO3 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H9ClO3/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,14H,5-6H2 |
Clave InChI |
JQEHILFEOGITOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
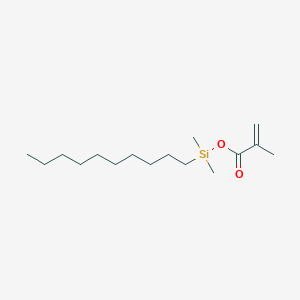
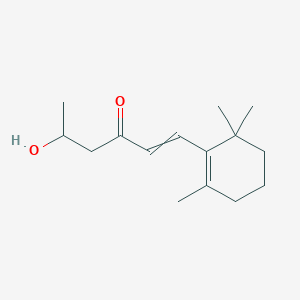


![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
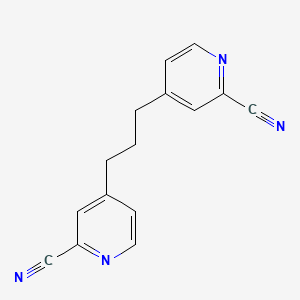
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)

